Cyclohexyl 2-hydroxybenzoate
Description
Historical Perspectives and Nomenclature in Organic Chemistry
The history of Cyclohexyl 2-hydroxybenzoate is intrinsically linked to the broader history of salicylates, a class of compounds known for centuries. Salicylic (B10762653) acid itself was famously derived from willow bark and has a long history of use. byjus.com The esterification of salicylic acid to produce various salicylate (B1505791) esters became a significant area of organic synthesis in the 19th and 20th centuries, leading to the development of compounds like methyl salicylate (oil of wintergreen) and acetylsalicylic acid (aspirin). byjus.combritannica.comvaia.com The synthesis of other esters, including those with alicyclic alcohols like cyclohexanol (B46403), represented a logical progression in the exploration of this versatile molecule.
The nomenclature of this compound follows the systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC). The IUPAC name, This compound , clearly defines its structure: the "cyclohexyl" prefix indicates the six-carbon alicyclic ring attached to the ester oxygen, and "2-hydroxybenzoate" specifies the benzoate (B1203000) group (the ester of benzoic acid) with a hydroxyl (-OH) group at the second position of the benzene (B151609) ring. directpcw.comscimplify.comnih.gov The compound is also commonly known by its synonym, cyclohexyl salicylate . nih.govcymitquimica.com
Structural Characteristics and Chemical Groupings within Salicylate Esters
This compound is an organic compound with the molecular formula C₁₃H₁₆O₃. directpcw.com Its structure is characterized by a cyclohexyl group esterified to the carboxyl group of 2-hydroxybenzoic acid (salicylic acid). This places it within the chemical family of salicylate esters.
Key structural features include:
Aromatic Ring: The benzene ring with a hydroxyl group ortho to the ester linkage is a chromophore that absorbs ultraviolet radiation. cymitquimica.com
Ester Group: The -COO- group connects the salicylate moiety to the cyclohexyl ring.
Cyclohexyl Ring: This bulky, non-polar, alicyclic ring influences the compound's physical properties, such as its solubility and volatility. solubilityofthings.com
Within the broader category of salicylate esters, the identity of the alcohol moiety significantly impacts the compound's properties. researchgate.netnih.gov For example, methyl salicylate, with a small methyl group, is a volatile liquid with a characteristic scent. testbook.comwikipedia.org In contrast, the larger cyclohexyl group in this compound results in a less volatile compound. chemicalbook.com This variation in the alcohol portion of salicylate esters leads to a wide range of lipophilicity and, consequently, different applications. researchgate.netnih.gov
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₆O₃ directpcw.comscimplify.com |
| Molecular Weight | 220.26 g/mol directpcw.com |
| Appearance | Colorless to pale yellow liquid directpcw.comcymitquimica.com |
| Boiling Point | 292 °C directpcw.com |
| Melting Point | 25.8 °C directpcw.com |
| Flash Point | 150 °C (closed cup) directpcw.com |
| Density (at 20°C) | 1.110 - 1.116 g/cm³ directpcw.com |
| Refractive Index (at 20°C) | 1.532 - 1.536 directpcw.com |
| Water Solubility | Insoluble directpcw.com |
| Solubility in Alcohol | Soluble directpcw.com |
Significance in Modern Chemical Synthesis and Materials Science Research
This compound serves as a valuable building block and functional molecule in contemporary chemical research. Its synthesis is typically achieved through the Fischer esterification of salicylic acid and cyclohexanol, often catalyzed by an acid, or through transesterification from a lower alkyl salicylate like methyl salicylate. google.com Enzymatic synthesis using lipases has also been explored as a more environmentally friendly alternative.
In the realm of chemical synthesis , it is used as a precursor or intermediate in the creation of more complex molecules. Its bifunctional nature (possessing both a hydroxyl and an ester group) allows for a variety of subsequent chemical modifications.
In materials science , the properties of this compound make it a compound of interest. Its ability to absorb UV radiation has led to its use as a UV filter. cymitquimica.com Furthermore, its ester structure can impart plasticizing properties to polymers. Research into related salicylate esters, such as homosalate (B147027) (3,3,5-trimethylthis compound), highlights the role of the cyclohexyl moiety in creating hydrophobic, water-resistant UV filters for use in sunscreens and other personal care products. wikipedia.org The structural variations within cyclohexyl salicylates, such as the addition of other functional groups, are being explored to develop new materials with tailored properties. nih.gov
The compound is also utilized in the fragrance industry for its floral and balsamic scent. givaudan.com
Table 2: Research Applications of this compound
| Field | Application | Research Focus |
|---|---|---|
| Chemical Synthesis | Intermediate/Precursor | Development of novel organic compounds. |
| Transesterification reactions | Production of other salicylate esters. google.comgoogle.com | |
| Materials Science | UV Filter | Incorporation into polymers and coatings for UV protection. cymitquimica.com |
| Plasticizer | Modification of polymer properties. nih.gov |
| Fragrance Industry | Fragrance Ingredient | Use in perfumes and cosmetic products for its scent profile. givaudan.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclohexyl 2-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c14-12-9-5-4-8-11(12)13(15)16-10-6-2-1-3-7-10/h4-5,8-10,14H,1-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQDJSMHGCTKNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2051928 | |
| Record name | Cyclohexyl 2-hydroxybenzoate | |
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Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Benzoic acid, 2-hydroxy-, cyclohexyl ester | |
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CAS No. |
25485-88-5 | |
| Record name | Cyclohexyl salicylate | |
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| Record name | Cyclohexyl salicylate | |
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| Record name | Benzoic acid, 2-hydroxy-, cyclohexyl ester | |
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| Record name | Cyclohexyl 2-hydroxybenzoate | |
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| Record name | cyclohexyl salicylate | |
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| Record name | Benzoic acid, 2-hydroxy-, cyclohexyl ester | |
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| Record name | CYCLOHEXYL SALICYLATE | |
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Synthetic Methodologies and Process Optimization for Cyclohexyl 2 Hydroxybenzoate
Classical Esterification Routes
Direct esterification, particularly the Fischer esterification method, represents a fundamental approach to synthesizing Cyclohexyl 2-hydroxybenzoate from salicylic (B10762653) acid and cyclohexanol (B46403). google.comepo.org
Acid-Catalyzed Fischer Esterification: Mechanistic Aspects and Reaction Parameters
Fischer esterification is a reversible, acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water. wvu.eduathabascau.ca The reaction's equilibrium nature necessitates strategic interventions to drive it towards the product side. byjus.comlibretexts.org
The mechanism involves several key steps:
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the salicylic acid, enhancing the electrophilicity of the carbonyl carbon. byjus.comlibretexts.orgmasterorganicchemistry.com
Nucleophilic Attack: The alcohol (cyclohexanol) acts as a nucleophile, attacking the activated carbonyl carbon. byjus.com
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). byjus.commasterorganicchemistry.com
Elimination of Water: The elimination of a water molecule from the tetrahedral intermediate occurs. byjus.com
Deprotonation: The final step is the deprotonation of the carbonyl oxygen, which regenerates the acid catalyst and yields the final ester product, this compound. byjus.commasterorganicchemistry.com
Strong Brønsted acids are crucial as catalysts to accelerate the slow esterification process. quora.comchemistrysteps.com Their primary function is to protonate the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol. byjus.comstackexchange.com
Sulfuric Acid (H₂SO₄): Concentrated sulfuric acid is a commonly used catalyst due to its strong acidic nature and its dual role as a dehydrating agent. wvu.eduquora.com By sequestering the water produced during the reaction, it helps to shift the equilibrium towards the formation of the ester, thereby increasing the yield. athabascau.caquora.com
p-Toluenesulfonic Acid (PTSA): PTSA is another effective Brønsted acid catalyst for esterification. semanticscholar.orgresearchgate.net It is a solid, non-oxidizing organic acid, which can make it easier to handle compared to sulfuric acid. It is frequently used in syntheses where side reactions or corrosion are a concern. atlantis-press.com Studies on various esterification reactions have demonstrated its high catalytic activity, often comparable to sulfuric acid. researchgate.netrsc.org
Table 1: Comparison of Common Brønsted Acid Catalysts in Esterification
| Catalyst | Formula | Key Characteristics | Role in Reaction |
| Sulfuric Acid | H₂SO₄ | Strong mineral acid, dehydrating agent | Protonates the carboxylic acid, removes water to shift equilibrium. quora.com |
| p-Toluenesulfonic Acid | CH₃C₆H₄SO₃H | Strong organic acid, solid, non-oxidizing | Protonates the carboxylic acid to activate it for nucleophilic attack. semanticscholar.orgresearchgate.net |
Temperature and reaction time are critical, interdependent parameters that significantly influence the rate and yield of Fischer esterification.
Reaction Duration: The time required to reach equilibrium or achieve maximum conversion depends on the temperature, catalyst concentration, and the specific reactants. patsnap.com Reaction times can vary from a few hours to overnight. youtube.com For instance, in the synthesis of ethylene (B1197577) glycol butyl ether acetate (B1210297) using PTSA, an optimal reaction time of 60 minutes was identified under reflux temperatures of 80-95°C. atlantis-press.com Monitoring the reaction progress, often by measuring the amount of water produced, is essential to determine the optimal duration.
Given the reversible nature of Fischer esterification, Le Châtelier's principle is applied to maximize product yield. athabascau.calibretexts.org This is achieved by either using a large excess of one reactant (typically the less expensive one, like the alcohol) or by removing one of the products, usually water, as it is formed. wvu.edulibretexts.orgpatsnap.com
Azeotropic Water Removal: This technique involves using a solvent that forms a low-boiling azeotrope with water, such as toluene (B28343) or cyclohexane (B81311). ajgreenchem.com The azeotrope is distilled off from the reaction mixture, and upon condensation, the water separates from the immiscible organic solvent in a Dean-Stark apparatus. The organic solvent is then returned to the reaction flask, effectively removing water and driving the equilibrium forward. quizlet.com
Molecular Sieves: Molecular sieves, particularly type 3A, are synthetic zeolites with pores of a specific size that can selectively adsorb small molecules like water while excluding larger molecules like alcohols and esters. youtube.comquizlet.com They can be added directly to the reaction mixture, although this is less common as they can be degraded by strong acids. youtube.com A more effective method is to place the molecular sieves in a Soxhlet extractor attached to the reaction flask. Vapors from the reaction mixture condense over the sieves, which trap the water, and the dried organic components are returned to the flask. youtube.comresearchgate.net This continuous removal of water is highly efficient in shifting the reaction equilibrium towards the product. youtube.comresearchgate.net
Transesterification Processes: Catalysis and Alkyl Ester Precursors
Transesterification is an alternative route for producing this compound. This process involves the reaction of a lower alkyl ester of salicylic acid (e.g., methyl salicylate (B1505791) or ethyl salicylate) with cyclohexanol in the presence of a catalyst. epo.orggoogle.com This method can be advantageous as it often proceeds under milder conditions and can avoid some of the side reactions associated with direct esterification of salicylic acid. google.com The general reaction involves exchanging the alkyl group of the starting ester with the cyclohexyl group from the alcohol.
The choice of catalyst is vital for an efficient transesterification process. Both basic and acidic catalysts can be used, with basic catalysts often showing higher activity at lower temperatures.
Sodium Methoxide (B1231860) (NaOMe): As a strong base, sodium methoxide is a highly effective catalyst for transesterification. epo.orgmdpi.com The mechanism involves the methoxide anion acting as a nucleophile, deprotonating the cyclohexanol to form the more nucleophilic cyclohexoxide. This alkoxide then attacks the carbonyl carbon of the methyl salicylate, leading to a tetrahedral intermediate which subsequently collapses to form this compound and regenerates the methoxide catalyst. mdpi.com Sodium methoxide is used industrially for various transesterification reactions, including biodiesel production. taylorandfrancis.comresearchgate.net
Potassium Carbonate (K₂CO₃): Potassium carbonate is a milder, less corrosive, and often more cost-effective basic catalyst. google.com Although it is a weaker base than sodium methoxide, it can effectively catalyze the transesterification of oils and other esters. gcirc.orgscispace.com Its heterogeneous nature in some solvent systems can simplify catalyst removal from the final product. gcirc.org Studies on biodiesel production have shown that K₂CO₃-based catalysts can achieve high yields, demonstrating their potential for similar ester exchange reactions. researchgate.net
Table 2: Overview of Transesterification Catalysts
| Catalyst | Formula | Type | Key Features |
| Sodium Methoxide | NaOMe | Strong Base | Highly efficient, widely used in industrial transesterification. mdpi.comtaylorandfrancis.com |
| Potassium Carbonate | K₂CO₃ | Weak Base | Cost-effective, less corrosive, can be used as a heterogeneous catalyst. gcirc.orgscispace.com |
Application of Salicylic Lower Alkyl Esters as Substrates
A prevalent method for producing cyclohexyl salicylate and other higher salicylic esters is through the transesterification of salicylic lower alkyl esters, such as methyl salicylate or ethyl salicylate. google.comepo.org This approach is often favored over the direct esterification of salicylic acid with cyclohexanol. Direct esterification tends to proceed at a low rate, and increasing the reaction temperature to accelerate this can lead to undesirable side reactions and consequently, a poor yield. google.comepo.org
The transesterification process involves reacting a lower alkyl salicylate with cyclohexanol, typically in the presence of a catalyst. google.comgoogle.com Methyl salicylate is a frequently used substrate due to its ready availability and high yield in its own production. google.com The reaction effectively swaps the alkyl group of the ester with the cyclohexyl group from the alcohol.
For instance, a reaction can be conducted by charging methyl salicylate and cyclohexanol into a flask with a suitable catalyst, such as titanium isopropoxide. google.com The mixture is then heated, causing the liberation of methanol (B129727) as the transesterification proceeds. google.com To drive the reaction towards completion, the methanol is distilled off. google.com After the initial reaction period at a certain temperature, reducing the pressure of the system can facilitate the removal of the remaining methanol and further enhance the reaction. google.com
Table 1: Example of Transesterification Reaction for Cyclohexyl Salicylate
| Reactant 1 | Reactant 2 | Catalyst | Temperature Range (°C) | Pressure | Outcome |
|---|
Advanced Synthetic Approaches
In the quest for more sustainable and efficient manufacturing processes, advanced synthetic approaches for this compound are being explored. These methods often focus on milder reaction conditions, higher selectivity, and the use of renewable catalysts.
Biocatalytic Esterification using Lipases
Biocatalysis, utilizing enzymes like lipases, presents a green alternative to traditional chemical synthesis. nih.govnih.gov Lipases are effective catalysts for esterification and transesterification reactions under mild conditions, offering high selectivity. frontiersin.orgmdpi.com This enzymatic approach can lead to higher product purity and reduced formation of by-products. nih.govresearchgate.net
Among various lipases, Candida antarctica lipase (B570770) B (CALB) is a prominent biocatalyst known for its high efficiency, stability in organic solvents, and broad substrate range. mdpi.comviamedica.pl For industrial applications, lipases are often immobilized on a solid support. viamedica.pl Immobilization enhances the stability of the enzyme, allows for easy separation from the reaction mixture, and enables its reuse over multiple cycles. mdpi.comnih.gov
Novozym 435 is a commercially available immobilized form of CALB, where the enzyme is adsorbed onto a macroporous acrylic resin. rsc.orgresearchgate.netbiointerfaceresearch.com This biocatalyst has been widely used for the synthesis of various esters and polymers. researchgate.netrsc.orgmdpi.com The immobilization of CALB not only improves its stability and reusability but also facilitates continuous operation processes. mdpi.comcorvay-specialty.com
The enzymatic synthesis of esters can be optimized by systematically studying the influence of various reaction parameters. nih.gov Factors such as temperature, enzyme concentration, and substrate molar ratio can significantly affect the reaction yield and rate. unife.itfrontiersin.org
For lipase-catalyzed reactions, a key advantage is the ability to operate under mild temperatures. biointerfaceresearch.com While higher temperatures can increase the reaction rate, they can also lead to enzyme inactivation. researchgate.net Therefore, finding the optimal temperature that balances reaction efficiency and enzyme stability is crucial. frontiersin.org Solvent-free systems are also being explored to develop more environmentally friendly processes. researchgate.netnih.gov In such systems, optimizing parameters like agitation speed and substrate molar ratios becomes even more critical to ensure efficient mass transfer and high conversion rates. unife.it
A significant advantage of using immobilized enzymes is their potential for reuse, which is essential for the economic viability of an industrial process. nih.gov The reusability of a biocatalyst like Novozym 435 is typically assessed by recovering the enzyme after a reaction cycle and using it in subsequent batches with fresh reactants. nih.gov The enzyme's activity is monitored over several cycles to determine its operational stability. researchgate.net
For example, after a reaction, the immobilized enzyme can be recovered by filtration, washed with a solvent like n-hexane to remove any residual products and substrates, and then dried before being used in the next cycle. biointerfaceresearch.comunife.it Studies have shown that immobilized lipases can retain a significant portion of their original activity even after multiple uses. nih.gov For instance, in some applications, an immobilized enzyme retained 65–70% of its original activity after six uses. nih.gov The catalytic efficiency of an enzyme can be evaluated by determining kinetic parameters such as Kₘ and Vₘₐₓ. mdpi.com
Table 2: Factors Influencing Biocatalytic Esterification
| Parameter | General Effect on Reaction | Considerations for Optimization |
|---|---|---|
| Temperature | Increases reaction rate but can lead to enzyme denaturation at higher levels. | Balance between reaction speed and enzyme stability. |
| Enzyme Concentration | Higher concentration generally leads to a faster reaction rate. | Cost of the biocatalyst. |
| Substrate Molar Ratio | Can influence the equilibrium of the reaction. | Stoichiometry and potential for substrate inhibition. |
| Solvent | Affects enzyme activity and stability. | Use of solvent-free systems for greener processes. |
Acyl Chloride Method: Reaction Pathways and Yield Enhancement
Another synthetic route to this compound involves the use of an acyl chloride, specifically salicyl-acyl chloride. This method can be advantageous in certain contexts, potentially offering a different reaction pathway and opportunities for yield enhancement.
The process can involve reacting salicylic acid with a halogenated compound in the presence of a nonquaternizable tertiary amine in a homogeneous liquid phase. google.com For instance, salicylic acid can be reacted with benzyl (B1604629) chloride in the presence of N,N-diisopropylethylamine. google.com
Alternatively, a more direct acyl chloride approach involves the conversion of a carboxylic acid to its corresponding acyl chloride using a reagent like thionyl chloride. This acyl chloride can then be reacted with an alcohol to form the ester. While specific examples for cyclohexyl salicylate are not detailed in the provided context, the general principle is a standard method in organic synthesis.
For example, cyclohexylacetic acid can be converted to cyclohexylacetyl chloride by reacting it with thionyl chloride. This acyl chloride can then be used in subsequent reactions. Similarly, a process for preparing hydroxybenzoic benzyl esters involves reacting benzyl chloride with a hydroxybenzoic acid. google.com
Enhancing the yield in these reactions often involves optimizing reaction conditions such as temperature, reaction time, and the choice of reagents and solvents. The purification of the final product, for example, through distillation or crystallization, is also a critical step in obtaining a high-purity ester. google.comgoogle.com
Green Chemistry Principles in this compound Synthesis
The synthesis of this compound is increasingly being guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. These principles encourage the use of less hazardous materials, safer solvents, and energy-efficient methodologies. Key advancements in this area include the development of solvent-free reaction systems, the application of microwave-assisted synthesis for process intensification, and the implementation of recoverable heterogeneous catalysts to replace traditional corrosive liquid acids.
Development of Solvent-Free Reaction Systems
A significant advancement in the green synthesis of salicylates involves the elimination of traditional organic solvents, which are often volatile, toxic, and difficult to recycle. Solvent-free systems reduce environmental contamination and simplify product purification.
One prominent green methodology is the lipase-catalyzed synthesis of salicylate esters in a solvent-free system combined with reduced pressure. mdpi.comsemanticscholar.org In a process analogous to the synthesis of this compound, 2-ethylhexyl salicylate has been synthesized from methyl salicylate and 2-ethyl hexanol using an immobilized lipase. mdpi.comresearchgate.net The reaction is performed without any solvent, and a reduced pressure evaporation system is utilized to remove the methanol byproduct, which drives the reaction equilibrium towards the product. mdpi.com This approach not only avoids the use of hazardous solvents but also allows the enzyme catalyst to be easily recovered and reused.
Research has focused on optimizing various parameters to maximize conversion efficiency in such systems. Key variables include reaction time, temperature, and the amount of enzyme used.
| Parameter | Condition | Outcome | Reference |
|---|---|---|---|
| Catalyst | Immobilized Lipase | Optimal conversion of 88.2% | semanticscholar.org |
| System | Solvent-Free, Reduced Pressure | ||
| Optimal Temperature | 66.5 °C | ||
| Optimal Reaction Time | 23.1 hours |
Application of Microwave-Assisted Synthesis
Microwave-assisted organic synthesis is a key green chemistry technique that significantly accelerates chemical reactions, often leading to higher yields and cleaner products with reduced energy consumption compared to conventional heating methods. ijprdjournal.comajrconline.org The direct interaction of microwave radiation with polar molecules in the reaction mixture allows for rapid and uniform heating, drastically reducing reaction times from hours to minutes. ajrconline.org
This technology has been successfully applied to the synthesis of salicylate esters. For the production of 2-ethylhexyl salicylate, a similar ester, the reaction between salicylic acid and 2-ethyl hexanol was conducted under microwave irradiation using p-toluene sulphonic acid as a catalyst. researchgate.net This method achieved a high yield in a remarkably short time without the need for a separate water-carrying reagent. researchgate.net Further research into the synthesis of various salicylate alkyl esters has demonstrated the effectiveness of using ionic liquids as catalysts under microwave promotion, achieving high transformation efficiencies in under 30 minutes. google.com
The table below summarizes the optimized conditions for the microwave-assisted synthesis of a representative salicylate ester.
| Parameter | Optimized Condition | Reference |
|---|---|---|
| Reactants | Salicylic acid, 2-ethyl hexanol | researchgate.net |
| Molar Ratio (Alcohol:Acid) | 3:1 | |
| Catalyst | p-toluene sulphonic acid (0.8 g for 0.05 mol acid) | |
| Microwave Power | 540 W | |
| Reaction Time | 20 minutes | |
| Final Yield | 86.76% | researchgate.net |
Implementation of Heterogeneous Catalysis (e.g., Mesoporous Titania Solid Superacid)
Replacing homogeneous acid catalysts like sulfuric acid (H₂SO₄) with solid, reusable heterogeneous catalysts is a cornerstone of green chemistry, as it mitigates issues of corrosion, catalyst separation, and waste generation. Mesoporous titania (TiO₂) solid superacids have emerged as highly effective catalysts for esterification reactions relevant to the synthesis of this compound. nih.govresearchgate.net
These solid superacids are prepared by treating mesoporous titania with sulfuric acid followed by calcination. The resulting material possesses a large surface area and strong acid sites, making it a powerful catalyst. nih.govresearchgate.net In model reactions, such as the esterification of salicylic acid with isoamyl alcohol, mesoporous TiO₂ solid superacid catalysts demonstrated higher catalytic activity than the conventional liquid acid H₂SO₄ under the same experimental conditions. nih.govresearchgate.net The enhanced activity is attributed to the catalyst's structural properties, which facilitate the interaction between the reactants on its surface. researchgate.net Furthermore, sulfated nano-titania catalysts have shown high yields (e.g., 92.2% for butyl acetate) and can be efficiently recycled and regenerated. rsc.org
The advantages of using a mesoporous TiO₂ solid superacid over a traditional catalyst are highlighted below.
| Catalyst Type | Catalyst Example | Key Characteristics | Reference |
|---|---|---|---|
| Heterogeneous Solid Acid | Mesoporous TiO₂ Solid Superacid | - Higher catalytic activity than H₂SO₄
| nih.govresearchgate.net |
| Homogeneous Liquid Acid | Sulfuric Acid (H₂SO₄) | - Lower catalytic activity than the solid superacid
| nih.govresearchgate.net |
Advanced Spectroscopic and Analytical Characterization
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for identifying the key functional groups within the Cyclohexyl 2-hydroxybenzoate molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Assignment of Key Vibrational Modes
FT-IR spectroscopy is instrumental in confirming the presence of characteristic functional groups in this compound. The spectrum is marked by distinct absorption bands that correspond to specific vibrational modes of the molecule.
A prominent feature in the FT-IR spectrum is the strong absorption band arising from the ester carbonyl (C=O) stretch , which is typically observed in the region of 1700–1750 cm⁻¹. Another key indicator is the broad band corresponding to the phenolic hydroxyl (O-H) group . The presence of a band at approximately 3300 cm⁻¹ is characteristic of the -NH stretch in amides, a related class of compounds. In addition to these, the C-O stretching vibrations of the ester group are expected to produce bands in the 1300 to 1000 cm⁻¹ range. The structural and spectroscopic analysis of the molecule can be further refined using computational methods such as Density Functional Theory (DFT) calculations, which can predict vibrational modes and aid in their assignment. brazilianjournals.com.br
Table 1: Key FT-IR Vibrational Modes for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Phenolic O-H Stretch | ~3300 |
| Ester C=O Stretch | 1700–1750 |
| Ester C-O Stretch | 1000–1300 |
Raman Spectroscopy: Complementary Vibrational Analysis
Raman spectroscopy offers a complementary perspective to FT-IR, providing information on the vibrational modes of the molecule. While specific Raman data for this compound is not extensively detailed in the provided search results, the technique is valuable for analyzing the non-polar bonds and symmetric vibrations within the molecule. For instance, the aromatic ring vibrations and the skeletal vibrations of the cyclohexyl group would be expected to yield distinct Raman signals. The combination of FT-IR and FT-Raman spectroscopy provides a comprehensive vibrational profile of the compound. researchgate.netresearchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for elucidating the precise structure of this compound, providing detailed information about the hydrogen and carbon atomic environments.
Proton Nuclear Magnetic Resonance (¹H NMR): Chemical Shift Assignments and Spin-Spin Coupling Analysis
¹H NMR spectroscopy provides valuable insights into the proton environment of the molecule. The spectrum of this compound shows characteristic signals for both the cyclohexyl and the 2-hydroxybenzoate moieties.
The protons of the cyclohexyl ring typically appear as a complex multiplet in the upfield region of the spectrum, generally between δ 1.0 and 2.0 ppm. The protons on the aromatic ring of the salicylate (B1505791) group resonate in the downfield region, typically between δ 6.8 and 7.9 ppm. The chemical shifts of these aromatic protons are influenced by the electron-donating hydroxyl group and the electron-withdrawing ester group. The spin-spin coupling between adjacent protons provides further structural information, helping to assign specific protons to their positions on the aromatic ring.
Table 2: Predicted ¹H NMR Chemical Shift Assignments for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Cyclohexyl Protons | 1.0–2.0 | Multiplet |
| Aromatic Protons | 6.8–7.9 | Multiplet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR): Carbon Backbone Characterization
¹³C NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the spectrum.
The ester carbonyl carbon is typically found in the downfield region of the spectrum, around δ 168.5 ppm. The carbons of the aromatic ring resonate in the range of approximately δ 123.5 to δ 134.2 ppm. The carbons of the cyclohexyl ring appear in the upfield region of the spectrum. rsc.org
Table 3: Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Ester Carbonyl | ~168.5 |
| Aromatic Carbons | ~123.5–134.2 |
| Cyclohexyl Carbons | Upfield Region |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry
To unambiguously assign all proton and carbon signals and to determine the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed. mdpi.comuni-muenchen.ded-nb.info
COSY (Correlation Spectroscopy) reveals correlations between protons that are coupled to each other (typically through two or three bonds). This helps to trace the connectivity of protons within the cyclohexyl ring and the aromatic ring. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This allows for the direct assignment of a proton signal to its corresponding carbon signal. sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for establishing the connectivity between the cyclohexyl ring, the ester group, and the aromatic ring. For example, a correlation between the proton on the carbon attached to the ester oxygen and the carbonyl carbon would confirm the ester linkage. sdsu.edugoogle.com
These advanced 2D NMR experiments provide a comprehensive and detailed structural elucidation of this compound, confirming the connectivity and stereochemistry of the molecule. mdpi.comuni-muenchen.ded-nb.info
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a cornerstone technique for the analysis of this compound, providing definitive data on its molecular weight and the fragmentation patterns that serve as a structural fingerprint.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Volatile Byproducts
Gas Chromatography-Mass Spectrometry (GC-MS) is a principal method for assessing the purity of this compound and identifying any volatile byproducts from its synthesis. In this technique, the compound is vaporized and separated from volatile impurities on a chromatographic column before entering the mass spectrometer. The resulting mass spectrum is used for identification and quantification.
The electron ionization (EI) mass spectrum of this compound is characterized by specific ion fragments. The most abundant peak, or base peak, is observed at a mass-to-charge ratio (m/z) of 120. nih.gov This corresponds to the ionized salicylic (B10762653) acid moiety, formed by the loss of the cyclohexene (B86901) group. Another significant fragment appears at m/z 138, representing the molecular ion of salicylic acid itself. nih.gov The presence of unreacted starting materials, such as cyclohexanol (B46403), or other volatile side-products can be readily detected and quantified, making GC-MS essential for quality control.
Table 1: GC-MS Fragmentation Data for this compound nih.gov
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment Identity |
|---|---|---|
| 120 | 99.99 | [C₇H₄O₂]⁺ (Salicyloyl cation) |
| 138 | 64.90 | [C₇H₆O₃]⁺ (Salicylic acid molecular ion) |
| 121 | 33.10 | [C₇H₅O₂]⁺ (Fragment from salicylic acid) |
| 55 | 26.10 | [C₄H₇]⁺ (Fragment from cyclohexyl ring) |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Components and Degradation Products
For the analysis of non-volatile components, thermal degradation products, or metabolites, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. unizar.es This technique separates compounds in a liquid phase before they are ionized and detected by the mass spectrometer. LC-MS is particularly useful for identifying hydrolysis products of this compound, such as salicylic acid and cyclohexanol, which may form during storage or under specific environmental conditions.
In studies of related UV filters like homosalate (B147027), LC-MS coupled with tandem mass spectrometry (LC-MS/MS) has proven effective for detecting and quantifying metabolites in biological and environmental samples. researchgate.netnih.gov This approach provides high sensitivity and selectivity, allowing for the identification of degradation products even at trace levels. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are critical for unequivocally determining the elemental composition of a molecule. For this compound, HRMS can distinguish its molecular formula, C₁₃H₁₆O₃, from other potential formulas with the same nominal mass. brazilianjournals.com.brresearchgate.net
The theoretical monoisotopic mass of this compound is 220.109944368 Da. nih.gov HRMS instruments can measure this mass with an accuracy in the low parts-per-million (ppm) range, confirming the elemental composition and reinforcing the compound's identity. rsc.orgmdpi.com This level of precision is invaluable for distinguishing between isomers and identifying unknown impurities or degradation products with a high degree of confidence.
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₃H₁₆O₃ | nih.govchemsrc.com |
| Average Mass | 220.268 g/mol | epa.gov |
| Monoisotopic Mass | 220.109944 Da | nih.gov |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within this compound. The aromatic salicylate backbone is the primary chromophore, responsible for its strong UV absorption properties. This characteristic is fundamental to its application as a UV filter in various formulations. atamanchemicals.com
The UV spectrum of salicylates typically shows significant absorbance in the UVB range (290–320 nm). atamanchemicals.com For instance, the closely related compound hexyl salicylate exhibits a peak absorbance (λmax) at 305 nm. europa.eu this compound is expected to have a similar absorption profile, which allows it to absorb harmful UV radiation and dissipate the energy, often through non-radiative pathways. researchgate.netnii.ac.jp UV-Vis spectroscopy is also a key tool for studying the photodegradation of the compound, as changes in the absorption spectrum over time can indicate structural alteration upon exposure to light.
Table 3: Photophysical Properties of this compound
| Property | Description | Reference |
|---|---|---|
| UV Absorption Range | Primarily in the UVB spectrum (290-320 nm) | atamanchemicals.comeuropa.eu |
| Key Chromophore | 2-hydroxybenzoate (salicylate) moiety |
Chromatographic Methods for Purity and Separation
Chromatographic techniques are indispensable for the separation and purity analysis of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity and performing quantitative analysis of this compound. accelachem.com A common method involves reverse-phase HPLC, where the compound is separated on a nonpolar stationary phase (such as C18) with a polar mobile phase, typically a mixture of acetonitrile (B52724) and water. sielc.com
Detection is commonly achieved using a UV detector set at a wavelength where the salicylate chromophore absorbs strongly, such as 254 nm or 270 nm. mdpi.com This setup allows for the precise quantification of the main compound and the detection of impurities. HPLC is routinely used for quality control to verify purity specifications (e.g., ≥95%) and for stability studies to monitor the compound's concentration over time under various storage conditions. accelachem.com
Table 4: Typical HPLC Analysis Parameters for Salicylate Compounds
| Parameter | Typical Condition | Reference |
|---|---|---|
| Column | Reverse-phase C18 | mdpi.comsielc.com |
| Mobile Phase | Acetonitrile / Water gradient | mdpi.comsielc.com |
| Detection | UV at 254 nm or 270 nm | mdpi.com |
Impurity Profiling and Advanced Method Development (e.g., GC-MS/MS, LC-QTOF-MS)
The comprehensive characterization of this compound requires robust analytical methods to identify and quantify potential impurities. These impurities often originate from the synthesis process, which typically involves the Fischer esterification of salicylic acid and cyclohexanol, or from subsequent degradation. Advanced hyphenated analytical techniques such as Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) are indispensable for a complete impurity profile.
GC-MS is particularly effective for identifying volatile and semi-volatile impurities. In the analysis of this compound, the electron ionization (EI) mass spectrum shows characteristic fragmentation. The molecular ion peak is often weak or absent, but key fragment ions provide structural confirmation. Experimental GC-MS data for this compound reveals a base peak at m/z 120, corresponding to the hydroxy-benzoyl cation, and another significant peak at m/z 138, which represents the salicylic acid fragment. nih.gov
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Plausible Fragment Identity |
|---|---|---|
| 120 | ~99.9 | [C₇H₄O₂]⁺ (Hydroxy-benzoyl cation) |
| 138 | ~64.9 | [C₇H₆O₃]⁺ (Salicylic acid) |
| 121 | ~33.1 | [C₇H₅O₂]⁺ (Loss of OH from salicylic acid fragment) |
| 55 | ~26.1 | [C₄H₇]⁺ (Fragment from cyclohexyl ring) |
| 41 | ~24.4 | [C₃H₅]⁺ (Fragment from cyclohexyl ring) |
For non-volatile, polar, or thermally labile impurities, such as unreacted salicylic acid or degradation products, LC-MS is the method of choice. The use of a high-resolution mass spectrometer, like a QTOF, provides highly accurate mass measurements. This allows for the determination of the elemental composition of an unknown impurity, which is a critical step in its structural elucidation. nih.govlcms.cz LC-QTOF-MS methods, often combined with information-dependent acquisition (IDA) or data-independent acquisition (DIA) scans, can simultaneously quantify known impurities and screen for unknown compounds by comparing high-resolution fragmentation data against spectral libraries and databases. nih.govmdpi.com The combination of these techniques provides a comprehensive workflow for quality control and method development. lcms.cz
X-ray Diffraction (XRD) and Crystallographic Studies of Related Compounds for Solid-State Structure
As of the latest available data, a complete single-crystal X-ray diffraction structure of this compound has not been reported in major crystallographic databases. This is likely because the compound is a liquid or a low-melting solid at ambient temperatures, which makes the growth of suitable single crystals for diffraction challenging. nih.govresearchgate.net A similar challenge was noted for methyl salicylate, another salicylate ester that is an oil at room temperature, whose structure was eventually determined using the specialized crystalline sponge method. researchgate.net
To understand the potential solid-state conformation and packing of this compound, it is instructive to examine the crystallographic data of structurally related compounds. These include other salicylate derivatives and esters containing a cyclohexyl moiety. mdpi.com Such studies reveal key insights into preferred conformations, intermolecular interactions (like hydrogen bonding from the hydroxyl group), and crystal packing arrangements driven by the salicylate and cyclohexyl groups. mdpi.com
For instance, studies on various salicylate complexes and other cyclohexyl esters provide precise atomic positions, bond lengths, and unit cell parameters. scirp.orgiucr.org A recent investigation into coumarin-3-carboxylic acid esters with cycloalkyl groups, including a cyclohexyl ester, highlighted the importance of XRD in elucidating the molecular conformation and intermolecular associations in the solid state. mdpi.com
| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |
|---|---|---|---|---|
| Triphenylbismuth bis(Salicylate) | Triclinic | P-1 | a = 11.29 Å, b = 14.65 Å, c = 17.83 Å α = 78.30°, β = 76.23°, γ = 85.35° | scirp.org |
| (1S,2S)-2-(phenylselanyl)cyclohexyl (R)-2-methoxy-2-(1-naphthyl)propionate | Orthorhombic | P 2₁ 2₁ 2₁ | a = 7.57 Å, b = 15.97 Å, c = 18.30 Å α = 90°, β = 90°, γ = 90° | iucr.org |
Thermal Analysis: Thermogravimetric Analysis (TGA) for Decomposition Characteristics
Thermogravimetric Analysis (TGA) is a fundamental technique used to measure the thermal stability of a compound by monitoring its mass change as a function of temperature in a controlled atmosphere. For this compound, TGA provides critical information on the onset of its decomposition, which is essential for determining its stability during storage and formulation processes.
While specific TGA data for this compound is not prominently published, analysis of closely related compounds provides valuable and predictive insights. For example, Cyclohexyl 5-bromo-2-hydroxybenzoate, which differs only by the addition of a bromine atom on the aromatic ring, exhibits a decomposition onset at 189.8°C. vulcanchem.com The study of spiroborate esters of curcumin (B1669340) with salicylic acid also shows a multi-stage decomposition process, with the initial loss of the salicylate group occurring in the range of 180-330°C. orientjchem.org Furthermore, research on polymers incorporating salicylic acid indicates that the presence of the salicylate moiety can influence thermal stability, with degradation sometimes occurring at elevated temperatures. scispace.comnih.govkinampark.com
| Compound | Decomposition Onset Temperature (°C) | Technique | Reference |
|---|---|---|---|
| Cyclohexyl 5-bromo-2-hydroxybenzoate | 189.8 | TGA | vulcanchem.com |
| Spiroborate ester of curcumin with salicylic acid | 180 (start of second stage) | TGA | orientjchem.org |
This data suggests that this compound is likely stable at ambient temperatures but will undergo thermal decomposition at elevated temperatures, beginning with the cleavage of the ester bond.
Mechanistic and Theoretical Investigations
Quantum Chemical Calculations (DFT) for Electronic Structure and Molecular Geometry
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and molecular geometry of molecules like cyclohexyl 2-hydroxybenzoate. These computational methods provide insights into the fundamental properties of the compound at the atomic level.
DFT calculations can accurately predict various spectroscopic parameters, which aids in the interpretation of experimental data. For instance, methods like B3LYP with a 6-31G* basis set are employed to calculate Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational modes.
NMR Spectroscopy: Theoretical calculations of ¹H and ¹³C NMR chemical shifts, often using the Gauge-Including Atomic Orbital (GIAO) method, show good agreement with experimental values. researchgate.net For this compound, ¹H NMR spectra would typically show signals for the cyclohexyl protons in the δ 1.0–2.0 ppm range and aromatic protons from the 2-hydroxybenzoate moiety between δ 6.8–7.9 ppm. Similarly, ¹³C NMR would identify the carbons of the cyclohexyl ring and the aromatic ring. lookchem.com
IR Spectroscopy: DFT can predict the vibrational frequencies corresponding to specific functional groups. For this compound, key predicted vibrations would include the ester carbonyl (C=O) stretch, typically around 1700–1750 cm⁻¹, and the hydroxyl (O-H) and C-H stretching bands of the cyclohexyl ring. lookchem.com
A comparison of experimental and DFT-calculated spectroscopic data is presented below:
| Spectroscopic Parameter | Experimental Range/Value | DFT Calculated Value/Range |
| ¹H NMR (ppm) | ||
| Cyclohexyl Protons | 1.0 - 2.0 (multiplet) | Consistent with experimental range |
| Aromatic Protons | 6.8 - 7.9 (multiplet) | Consistent with experimental range |
| IR (cm⁻¹) | ||
| Ester C=O Stretch | ~1700–1750 | Predicted in a similar region |
| O-H Stretch | Present | Predicted |
| C-H Stretch (Cyclohexyl) | 2853 and 2931 lookchem.com | Predicted |
Table 1: Comparison of Experimental and DFT-Calculated Spectroscopic Data for this compound and related structures.
The cyclohexyl group in this compound is not static; it exhibits conformational flexibility, primarily through chair-to-chair interconversions, often referred to as ring flips. utexas.edu In this process, axial and equatorial substituents exchange their positions. libretexts.org
At room temperature, this interconversion is rapid, meaning that on the NMR timescale, the hydrogens of an unsubstituted cyclohexane (B81311) ring appear equivalent as they spend 50% of their time in axial and 50% in equatorial positions. utexas.edu However, for a substituted cyclohexane, the two chair conformations are not of equal energy. The conformation where the substituent occupies an equatorial position is generally more stable. libretexts.org In the case of this compound, the 2-hydroxybenzoate group is the substituent. The energy difference between the axial and equatorial conformers can be studied using computational methods. mdpi.com For similar molecules like gabapentin, which also contains a cyclohexane ring, both experimental and computational studies have shown that the equatorial conformer is more stable in solution. mdpi.com
Molecular Modeling and Computational Chemistry Applications
Molecular modeling and computational chemistry serve as indispensable tools in modern chemical research, enabling the elucidation of molecular properties and the resolution of experimental ambiguities.
Computational modeling can be instrumental in resolving discrepancies observed in experimental spectral data. For instance, if there are ambiguities in the assignment of peaks in NMR or IR spectra, DFT calculations can provide theoretical values that help in making definitive assignments. researchgate.net Discrepancies in transient-transient (T-T) absorption spectra, for example, can arise from factors like solvent effects or excited-state interactions, which can be effectively modeled using time-dependent DFT (TD-DFT). By comparing the computationally predicted spectra with the experimental ones, researchers can refine their structural interpretations.
Computational methods are widely used to predict a variety of molecular descriptors that correlate with physicochemical properties and biological activities. chalcogen.ro These descriptors can be based on the 3D structure of the molecule and its electronic properties. While a specific descriptor like "RECON_VOLTAE" is not found in the provided search results, the principle of predicting and correlating molecular descriptors is well-established. For example, Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models often use computationally derived descriptors to predict properties like anti-cancer activity or polymer permittivity. chalcogen.roacs.org For this compound, descriptors related to its hydrophobicity (like LogP), molecular volume, and electronic properties could be calculated and correlated with its behavior in various applications. diva-portal.orgresearchgate.net
Photophysical Mechanisms and Excited-State Dynamics
The photophysical properties of this compound are of interest, particularly its behavior upon absorption of light. While specific detailed studies on the excited-state dynamics of this compound were not found in the provided search results, general principles of photochemistry for related compounds can be considered.
The photochemistry of carbonyl compounds, such as cyclohexanone, has been studied extensively. nih.gov Upon photoexcitation to a singlet excited state, these molecules can undergo various rapid photochemical reactions. nih.gov For cyclohexanone, the majority of reactive trajectories begin with a ring opening via cleavage of the C-Cα bond. nih.gov
For aromatic esters like this compound, the presence of the 2-hydroxybenzoate moiety introduces the possibility of processes like Excited-State Intramolecular Proton Transfer (ESIPT). researchgate.netnehu.ac.in In ESIPT, a proton is transferred from the hydroxyl group to the carbonyl oxygen in the excited state, leading to a tautomeric form that often exhibits a large Stokes shift and distinct fluorescence properties. This phenomenon is a key area of research in the photophysics of many organic molecules containing a similar structural motif. researchgate.net The specific dynamics and efficiency of such processes in this compound would require dedicated photophysical studies, likely employing time-resolved spectroscopic techniques and advanced computational modeling. nii.ac.jp
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Characterization
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the electronic excited states of molecules like this compound. This approach provides insights into the photophysical and photochemical properties of the compound, which are crucial for understanding its behavior as a UV filter.
Theoretical studies on related salicylate (B1505791) molecules, such as methyl salicylate, have been conducted using TD-DFT to elucidate their photophysics. aip.org These calculations help in understanding the energies, structures, and vibrational characteristics of the first electronic singlet and triplet excited states. aip.org For salicylates, a key process upon UV photoexcitation is Excited State Intramolecular Proton Transfer (ESIPT). aip.orgrsc.org In this process, a proton is transferred from the hydroxyl group to the carbonyl oxygen within the molecule. aip.org
Furthermore, TD-DFT can be employed to predict spectroscopic properties, such as absorption and emission spectra, which can then be compared with experimental data to validate the computational model. rsc.org For instance, discrepancies in T-T absorption spectra can be analyzed by considering solvent effects or excited-state interactions within the TD-DFT framework. The method also allows for the calculation of oscillator strengths for electronic transitions, providing a measure of the probability of a particular transition occurring. iitk.ac.in
Table 1: Calculated Excited State Properties of Salicylate Analogs using TD-DFT
| Property | Value/Description | Reference |
| Excited State Pathway | Double minimum potential along the O–H–O coordinate, facilitating ESIPT. | aip.org |
| Keto Isomer Emission | Predicted to fluoresce in the near-UV region. | aip.org |
| Enol Isomer Emission | Predicted to fluoresce in the blue region of the spectrum. | aip.org |
| S0-S1 Transition | Characterized as a π-π* transition. | iitk.ac.in |
| Solvent Effects | Can be modeled to understand shifts in absorption and emission spectra. | rsc.org |
Transient Absorption Spectroscopy for Triplet-State Dynamics and Energy Transfer
Transient absorption spectroscopy is an essential experimental technique for studying the dynamics of short-lived excited states, such as triplet states, in molecules like this compound. edinst.com This method allows for the direct observation of the formation, decay, and energy transfer processes of triplet states following photoexcitation. edinst.com
In the context of salicylates, after initial excitation to a singlet state, the molecule can undergo intersystem crossing (ISC) to a triplet state. edinst.com The efficiency of this process is a key determinant of the molecule's photochemical behavior. Transient absorption spectroscopy can monitor the concentration of the triplet state over time, providing information on its lifetime and decay pathways. edinst.com These pathways can include phosphorescence, non-radiative decay, or energy transfer to other molecules. edinst.comchemrxiv.org
The ability of this compound to act as a triplet quencher or sensitizer (B1316253) is a critical aspect of its function in formulations where it is combined with other UV absorbers. Triplet-triplet energy transfer (TTEnT) can occur if the triplet energy level of the donor molecule is higher than that of the acceptor molecule, and their absorption energy levels sufficiently overlap. chemrxiv.orggoogle.com Transient absorption spectroscopy can be used to measure the rate of this energy transfer, which is crucial for understanding how the compound might stabilize or degrade other components in a mixture. chemrxiv.org
Studies on similar systems have shown that the dynamics of triplet states can be influenced by factors such as the solvent and temperature. edinst.com By performing transient absorption measurements under varying conditions, a more complete picture of the triplet-state dynamics of this compound can be obtained. For example, temperature-dependent measurements can reveal changes in triplet concentration and lifetime, providing insights into the activation energies of different decay processes. edinst.com
Table 2: Key Parameters from Transient Absorption Studies of Related Systems
| Parameter | Description | Significance | Reference |
| Triplet State Lifetime | The duration for which the triplet state persists before decaying. | Influences the probability of photochemical reactions or energy transfer. | edinst.com |
| Intersystem Crossing (ISC) Yield | The efficiency of forming the triplet state from the excited singlet state. | Determines the concentration of triplet states available for subsequent processes. | edinst.comchemrxiv.org |
| Triplet-Triplet Annihilation (TTA) | A process where two triplet molecules interact, leading to one in an excited state and the other in the ground state. | Can be a significant decay pathway at high triplet concentrations. | edinst.com |
| Triplet-Triplet Energy Transfer (TTEnT) Rate | The rate at which energy is transferred from a donor triplet to an acceptor molecule. | Crucial for understanding photostabilization or photosensitization effects in mixtures. | chemrxiv.orggoogle.com |
| Transient Absorption Spectrum | The absorption spectrum of the transient triplet state. | Provides a "fingerprint" for identifying and tracking the triplet species. | edinst.com |
Reactivity and Derivatization Studies
Reaction Pathways and Synthetic Transformations
The reactivity of Cyclohexyl 2-hydroxybenzoate can be explored through several key pathways, primarily involving the ester linkage and the aromatic system.
The ester bond in this compound is susceptible to hydrolysis, which is the cleavage of the ester back into its constituent carboxylic acid (salicylic acid) and alcohol (cyclohexanol). This transformation can be catalyzed by either acid or base. ucoz.com
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, ester hydrolysis typically proceeds through a bimolecular acyl-oxygen cleavage mechanism, denoted as BAC2. epa.gov This is the most common mechanism for the saponification of esters. ucoz.com The process involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate, which then collapses to yield a carboxylate salt and cyclohexanol (B46403). The reaction is practically irreversible because the final step involves the deprotonation of the salicylic (B10762653) acid by the base, driving the equilibrium forward. ucoz.com
Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the hydrolysis mechanism can vary. The most common pathway is the AAC2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular), which is the microscopic reverse of Fischer esterification. ucoz.com The reaction begins with the protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water. A tetrahedral intermediate is formed, followed by proton transfer and elimination of cyclohexanol to yield the protonated salicylic acid.
Alternatively, for esters with alcohol groups that can form stable carbocations, an AAL1 mechanism (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) can occur. ucoz.com While cyclohexanol itself does not form a highly stable carbocation compared to tertiary alcohols, this pathway could become relevant under forcing conditions or with specific catalysts.
The choice of mechanism is influenced by factors such as the structure of the ester, the reaction conditions (pH, temperature), and the solvent. epa.gov
Beyond reactions at the ester group, the aromatic and cyclohexyl rings offer sites for further functionalization.
Functionalization of the Salicylate (B1505791) Ring: The salicylate ring is activated towards electrophilic aromatic substitution due to the electron-donating effects of the hydroxyl and ester groups. The hydroxyl group is a strong ortho-, para-director. This allows for reactions such as halogenation. For example, bromination of the salicylate ring can occur, leading to compounds like Cyclohexyl 5-bromo-2-hydroxybenzoate. vulcanchem.com Such reactions introduce new functional groups that can be used for further synthetic elaborations. For instance, methyl 5-chloro-2-hydroxybenzoate is a common starting material for synthesizing more complex derivatives. mdpi.com
Modern catalytic methods, such as palladium-catalyzed C-H bond activation, offer sophisticated routes to functionalize the C-H bonds ortho to the carboxylate group in benzoic acids, a reaction class relevant to salicylate derivatives. researchgate.net
Functionalization of the Cyclohexyl Moiety: The cyclohexyl ring consists of C(sp³)–H bonds, which are generally less reactive than the C(sp²)–H bonds of the aromatic ring. However, advances in catalysis have enabled the functionalization of these bonds. Palladium-catalyzed C(sp³)–H functionalization reactions have been developed for various carboxylic acids, which could be applied to modify the cyclohexyl group in related structures. researchgate.net
Synthesis of this compound Derivatives
The structural versatility of this compound allows for the synthesis of a wide array of derivatives through modifications at either the cycloalkyl or salicylate portions of the molecule.
The properties of the molecule can be tuned by altering the structure of the cycloalkyl group. This can be achieved by starting with different cycloalkanols during the initial esterification or through post-synthesis modification. Studies on related salicylamides have shown that derivatives can be prepared from various cyclic amines, such as cyclopentylamine (B150401) and cycloheptylamine, indicating that the corresponding cycloalkyl esters are also synthetically accessible. mdpi.com These modifications alter the steric bulk and lipophilicity of the molecule.
| Derivative Type | Example Starting Material | Resulting Moiety | Potential Impact |
| Ring Size Variation | Cyclopentanol | Cyclopentyl | Alters steric profile and receptor fit |
| Ring Size Variation | Cycloheptanol | Cycloheptyl | Increases lipophilicity and steric bulk |
| Ring Substitution | 4-Methylcyclohexanol | 4-Methylcyclohexyl | Introduces chirality and specific steric interactions |
A key transformation of the salicylate backbone is the conversion of the ester group into an amide. This is typically achieved through aminolysis, where the ester reacts with an amine. This reaction can be performed by directly heating the salicylate ester with the desired amine. nih.gov For example, reacting a salicylate ester with cyclohexylamine (B46788) yields N-cyclohexyl-2-hydroxybenzamide, a corresponding salicylamide (B354443). mdpi.combrazilianjournals.com.br This conversion changes the electronic properties and hydrogen bonding capabilities of the molecule.
The synthesis can also start from salicylic acid, which is converted to an acid chloride using a reagent like thionyl chloride, followed by reaction with an amine. brazilianjournals.com.brunipi.it
| Reaction | Reagents | Product Class | Reference |
| Amide Formation | Methyl Salicylate, Cyclohexylamine, Heat | Salicylamide | mdpi.com |
| Amide Formation | Salicylic Acid, Thionyl Chloride, then Cyclohexylamine | Salicylamide | brazilianjournals.com.brunipi.it |
| Sulfonamide Formation | Methyl 3-amino-5-chloro-2-hydroxybenzoate, Sulfonyl Chloride | Salicyl-sulfonamide | nih.gov |
Elucidation of Structure-Reactivity Relationships (SRR) in Chemical Transformations
Structure-Reactivity Relationships (SRR) explore how a molecule's chemical structure influences its reactivity. For this compound and its derivatives, SRR studies can provide insights into how modifications affect reaction outcomes.
The steric bulk of the cyclohexyl group, compared to smaller alkyl groups like methyl or ethyl, can influence the rate of both esterification and hydrolysis. google.com The larger ring may sterically hinder the approach of nucleophiles to the carbonyl carbon in BAC2 hydrolysis.
On the salicylate ring, the electronic nature of substituents significantly impacts reactivity. Electron-withdrawing groups (like halogens) can increase the electrophilicity of the aromatic ring and the acidity of the phenolic proton, while electron-donating groups have the opposite effect. In the synthesis of salicylamide inhibitors, the presence and position of a chlorine atom on the aniline (B41778) ring of a related molecule was found to be critical for binding affinity, demonstrating a clear structure-activity relationship. nih.gov Similarly, studies on other salicylic acid derivatives show that the 2-OH group is often essential for biological activity, and substitutions at other positions on the ring are tolerated to varying degrees, which can be correlated with their chemical reactivity. researchgate.net These electronic effects are crucial in directing electrophilic aromatic substitution and in modulating the nucleophilicity of the phenolic oxygen.
Advanced Applications in Chemical Technology and Material Science
Role as a Key Intermediate in Organic Synthesis
Cyclohexyl 2-hydroxybenzoate is the product of targeted organic synthesis, typically manufactured for its functional properties rather than serving as a key intermediate for the synthesis of other complex molecules. The primary synthesis routes involve the esterification of salicylic (B10762653) acid.
One common industrial method is the transesterification of a salicylic lower alkyl ester, such as methyl salicylate (B1505791), with cyclohexanol (B46403). google.comgoogle.com This process is often conducted in the presence of a catalyst, like a tin-based catalyst, to drive the reaction to a high yield. google.com An alternative route is the direct esterification of salicylic acid with cyclohexanol. epo.org
While it is a direct product of these reactions, its principal industrial use is as a performance ingredient. The available literature primarily focuses on its applications in fragrance and UV absorption, with limited evidence of its use as a foundational reactant for subsequent, more complex chemical transformations. thegoodscentscompany.comalfa-chemistry.com
Functional Components in UV-Absorbing Materials and Coatings
Esters of salicylic acid are a well-established class of ultraviolet (UV) light absorbers. epo.org These compounds, including hydroxybenzoates and phenyl salicylates, are incorporated into various materials to absorb UV radiation and convert it into less harmful thermal energy, thereby protecting the material from photodegradation. wikipedia.org
This compound, as part of the salicylate family, functions as a UV absorber. Salicylate esters are frequently used in sunscreen formulations and other cosmetic products to provide protection against the sun's harmful rays. guidechem.com The effectiveness of these molecules is rooted in their chemical structure, which is inherently capable of interacting with and neutralizing UV photons.
A critical function of UV absorbers in material science is to enhance the photostability of the formulations in which they are incorporated. Organic materials such as polymers, coatings, and personal care products are susceptible to degradation from exposure to UV light, which can cause discoloration, loss of structural integrity, and reduced efficacy. wiley.com
By incorporating a UV absorber like this compound, the formulation is shielded from this damaging radiation. The absorber molecule preferentially absorbs the high-energy UV photons, preventing them from initiating degradative chemical reactions within the product matrix. This is particularly important for organic UV filters, where low photostability can be a significant issue, compromising the safety and effectiveness of the product over time. flavscents.com
The UV absorption mechanism of salicylate esters is attributed to the electronic structure of the molecule. The process involves the absorption of a photon, which excites electrons from a lower energy state to a higher one. Specifically, for salicylate esters, the absorption of UV radiation in the UVA and UVB regions corresponds to π→π* (pi to pi star) electronic transitions. nih.gov
The molecular structure of salicylates features an intramolecular hydrogen bond between the hydroxyl group and the carbonyl group of the ester. This structural feature is crucial for its function. Following the absorption of UV energy, the molecule is believed to undergo a rapid, radiationless de-excitation process, which allows it to dissipate the absorbed energy as heat without undergoing chemical degradation. This efficient energy dissipation contributes to its photostability.
While the specific absorption maximum for this compound is not detailed in the provided sources, related salicylate esters show characteristic absorption in the UVB range (280-320 nm). For instance, ethylhexyl salicylate (octisalate) has a maximum absorbance at approximately 305 nm, and computational studies of this molecule confirm that absorption in the UVA and UVB regions is due to these π→π* transitions. nih.govnih.govgoogle.com The general class of p-hydroxybenzoate esters exhibits broad absorption bands within the 200 to 400 nm range. mdpi.com
Chemical Contributions to Olfactory Profiles in Fragrance Systems
This compound is a widely utilized fragrance ingredient valued for its complex and tenacious scent profile. epo.org Its aroma is consistently described as having floral, balsamic, sweet, and green characteristics. google.comgoogle.com This multifaceted scent allows it to be used in a variety of perfume compositions, where it can be blended with other salicylates to enhance floral effects or used to build specific floral accords like carnation, hyacinth, and orchid. Its sweet floral character is also noted to pair well with piney balsam notes.
| Attribute | Description | Source |
|---|---|---|
| Odor Type | Floral | google.com |
| Secondary Notes | Balsamic, Sweet, Green | google.com |
| Odor Strength | Medium | google.com |
| Substantivity | Up to 400 hours on a smelling strip | google.com |
| Use in Accords | Carnation, Hyacinth, Orchid |
The longevity and release profile of a fragrance ingredient are critical to its performance. The interaction of this compound with various substrates, from a perfumer's blotter to fabric, determines its tenacity. It is reported to last for several days on a blotter, indicating good substantivity.
To control the release and improve the stability of fragrance ingredients, microencapsulation is a widely used technique. This compound has been identified as a component in fragrance compositions that are suitable for encapsulation within polymer shells, such as those made from melamine-formaldehyde. This technology surrounds a core of fragrance oil with a protective shell, which can protect the fragrance from degradation and control its release. The release can be triggered by various mechanisms, such as the rupture of the capsule through friction or diffusion through the capsule wall, ensuring a long-lasting scent experience.
The perceived impact of a fragrance ingredient is often quantified by its "odor value," a concept that combines the substance's odor detection threshold with its volatility (vapor pressure). Ingredients with a high odor value are highly impactful even at low concentrations.
Structure-odor relationship (SOR) studies seek to understand how a molecule's chemical structure relates to its scent. In the case of esters, the substitution of one alkyl group for another can significantly alter the odor profile. However, studies have shown that replacing an isoamyl group with a cyclohexyl group in certain fragrance esters, including salicylates, can be done without greatly disturbing the fundamental odor character. This principle of isosteric substitution—where parts of a molecule are replaced by other parts with a similar shape and volume—is a key concept in fragrance chemistry. Cyclohexyl salicylate is a prime example of this, where the cyclohexyl moiety provides a similar spatial profile to the isoamyl group, resulting in molecules with related olfactive properties.
Potential in Liquid Crystal Systems (for related cyclohexyl derivatives)
Liquid crystals are a state of matter that possesses properties between those of conventional liquids and solid crystals. medcraveonline.com The molecules in a liquid crystal, known as mesogens, can flow like a liquid but maintain a degree of long-range orientational order. ijres.org The molecular structure of a compound is a key determinant of its potential to exhibit liquid crystalline behavior.
Many thermotropic liquid crystals, which exhibit phase transitions upon temperature changes, are composed of rigid core structures linked by flexible spacers. medcraveonline.com The cyclohexane (B81311) ring, particularly the trans-1,4-disubstituted isomer, is a common building block used in the rigid core of many liquid crystal molecules. tandfonline.com Its inclusion in a molecular structure offers several advantages:
Low Viscosity: Cyclohexane-containing liquid crystals often have lower viscosities compared to their purely aromatic counterparts. google.com
Broad Mesophase Range: They can contribute to a wide temperature range over which the liquid crystal phase is stable. google.com
Good Compatibility: These compounds show good compatibility when mixed with other liquid crystal components. google.com
Tailorable Dielectric Anisotropy: The substitution on the cyclohexane ring can be modified to tune the dielectric anisotropy, a key property for display applications. google.comnih.gov
Stability, Degradation, and Environmental Chemical Pathways
Photodegradation Mechanisms and Identification of Degradation Products
The photodegradation of cyclohexyl 2-hydroxybenzoate involves the absorption of ultraviolet (UV) radiation, which can lead to the cleavage of chemical bonds and the formation of various degradation products. The salicylate (B1505791) backbone of the molecule enhances its UV absorption capabilities.
Experimental designs to analyze the photodegradation pathways of this compound often involve the use of UV-Vis spectroscopy to monitor changes in absorption under controlled light exposure, typically in the 300–400 nm range. To identify the resulting degradation products, techniques such as liquid chromatography-mass spectrometry (LC-MS) are employed. Potential degradation products that can be identified using this method include cyclohexanol (B46403) and 2-hydroxybenzoic acid (salicylic acid). For a deeper understanding of the reaction mechanisms, transient absorption spectroscopy can be used to study the dynamics of the molecule's triplet state.
While specific studies detailing the complete photodegradation pathway of this compound are not extensively available in the provided search results, the general principles of photochemistry suggest that the ester bond and the aromatic ring are likely sites for photochemical reactions. The absorption of UV light can excite the molecule to a higher energy state, leading to bond scission. The primary photodegradation products are anticipated to be its constituent acid and alcohol:
2-Hydroxybenzoic acid (Salicylic Acid)
Cyclohexanol
Further degradation of these primary products can also occur. For instance, salicylic (B10762653) acid can undergo decarboxylation to form phenol.
It is important to note that the photodegradation products of related compounds, such as the sunscreen agent homosalate (B147027), have been shown to exhibit increased toxicity to algae, highlighting the environmental relevance of studying these pathways. vulcanchem.com
Thermal and Oxidative Degradation Studies under Controlled Environments
The stability of this compound under thermal and oxidative stress is a critical factor in its handling, storage, and application. Safety data sheets and chemical supplier information provide insights into its stability. The compound is generally considered stable under normal conditions. directpcw.com However, it is recommended to avoid potential sources of heat. directpcw.com
One source indicates that for a related compound, Cyclohexyl 5-bromo-2-hydroxybenzoate, thermogravimetric analysis (TGA) shows a decomposition onset at 189.8°C. vulcanchem.com While this is not the identical compound, it provides an indication of the thermal stability of the cyclohexyl benzoate (B1203000) structure. For this compound itself, a flash point of > 200.0 °F (> 93.3 °C) in a closed cup test has been reported, suggesting a relatively low volatility and flammability under normal conditions. vigon.com
To minimize degradation during storage, it is advised to store the compound in airtight containers at cool temperatures (0–6°C). For long-term stability studies, accelerated testing at elevated temperatures (e.g., 40°C) and controlled relative humidity (e.g., 75%) can be performed, with periodic analysis by high-performance liquid chromatography (HPLC) to monitor for degradation.
Under oxidative conditions, the presence of powerful oxidizing agents should be avoided. directpcw.com Oxidative degradation can be influenced by factors such as temperature and the presence of catalysts. In studies of other polymers, thermal oxidative degradation can lead to the formation of various species, including imides and unsaturated compounds. ncl.res.in While specific studies on the oxidative degradation products of this compound are limited in the search results, it is plausible that oxidation could target the cyclohexyl ring or the aromatic ring, leading to hydroxylated or carbonylated derivatives.
Table 1: Thermal and Stability Data for this compound and a Related Compound
| Property | Value (this compound) | Value (Cyclohexyl 5-bromo-2-hydroxybenzoate) |
| Decomposition Onset | Not specified | 189.8°C vulcanchem.com |
| Flash Point | > 93.3 °C (Closed Cup) vigon.com | Not specified |
| Recommended Storage | 0–6°C in airtight containers | Not specified |
Chemical Degradation Pathways in Simulated Environmental Matrices (e.g., Hydrolysis in Aquatic Systems)
In aquatic environments, a primary chemical degradation pathway for esters like this compound is hydrolysis. Hydrolysis is the cleavage of a chemical bond by the addition of water. For esters, this process can be catalyzed by acids or bases.
The ester bond in this compound is susceptible to hydrolysis, which would yield its parent compounds: 2-hydroxybenzoic acid (salicylic acid) and cyclohexanol. The rate of hydrolysis is dependent on the pH of the aqueous solution. Generally, ester hydrolysis is significantly faster under alkaline (basic) conditions compared to neutral or acidic conditions.
The mechanism for base-catalyzed hydrolysis of carboxylic acid esters typically follows a bimolecular nucleophilic acyl substitution (BAC2) pathway. epa.gov In this process, a hydroxide (B78521) ion (OH⁻) acts as a nucleophile and attacks the carbonyl carbon of the ester group. This leads to the formation of a tetrahedral intermediate, which then collapses to form the carboxylate anion (salicylate) and the alcohol (cyclohexanol).
Figure 1: General Mechanism for Base-Catalyzed Hydrolysis of this compound
Where R is the 2-hydroxyphenyl group and R' is the cyclohexyl group.
While specific hydrolysis rate constants for this compound are not provided in the search results, it is classified as being very toxic to aquatic life with long-lasting effects, suggesting a degree of persistence. directpcw.comkao.com The product is also noted to be immiscible with water and will spread on the water surface, which would affect its dissolution and subsequent hydrolysis rate in a real-world aquatic environment. vigon.com
Table 2: Anticipated Hydrolysis Products of this compound
| Reactant | Primary Hydrolysis Products |
| This compound | 2-Hydroxybenzoic acid (Salicylic acid) |
| Cyclohexanol |
Emerging Research Directions and Future Outlook
Integration with Flow Chemistry and Continuous Manufacturing Processes
The shift from traditional batch processing to continuous flow chemistry represents a significant leap forward for the synthesis of fine chemicals, including Cyclohexyl 2-hydroxybenzoate. soton.ac.uk Flow chemistry offers enhanced control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields, improved safety, and greater consistency. soton.ac.uknih.gov
In the context of producing esters like this compound, a continuous manufacturing setup would involve pumping reactants—salicylic (B10762653) acid and cyclohexanol (B46403)—through a heated reactor containing a packed-bed solid catalyst. nih.gov This approach allows for efficient heat and mass transfer, minimizing reaction times and potentially reducing the formation of byproducts that can occur in large-scale batch reactors. nih.gov While specific studies on the continuous flow synthesis of this compound are emerging, research on related benzoic acid derivatives has demonstrated dramatic increases in reaction performance and yield. nih.gov The integration of in-line purification and real-time monitoring technologies could further streamline the manufacturing process, making it more automated and economically viable. soton.ac.ukgoogle.com
Exploration of Novel Catalytic Systems for Sustainable Production
The traditional synthesis of this compound often relies on strong mineral acids, which pose environmental and handling challenges. Current research is heavily focused on developing greener, more sustainable catalytic systems.
Key Research Findings:
Brønsted Acidic Ionic Liquids (BAILs): These have been successfully employed as both catalysts and solvents for salicylate (B1505791) synthesis. researchgate.net Studies show that the catalytic activity of BAILs is related to their acidity, with stronger acidic ILs providing higher yields. researchgate.net A significant advantage is their potential for recycling and reuse without a notable decline in catalytic activity. researchgate.net
Tin-Based Catalysts: For transesterification routes, where a lower alkyl salicylate (like methyl salicylate) is reacted with an alcohol, tin-based catalysts have proven effective. google.comgoogle.com This method avoids issues seen in direct esterification and allows the catalyst to be reused, leading to a high-yield process. google.com
Heterogeneous Acid Catalysts: Zeolite-supported catalysts, such as Pt/H-ZSM-5, are being explored for related reactions under mild conditions. rsc.org These solid acid catalysts are easily separated from the reaction mixture, simplifying product purification and catalyst recycling, which is a core principle of green chemistry. researchgate.net
Below is a comparative table of emerging catalytic systems for salicylate synthesis.
Interactive Table: Comparison of Catalytic Systems for Salicylate Synthesis| Catalyst System | Reaction Type | Key Advantages | Reported Yields | Reference |
|---|---|---|---|---|
| Brønsted Acidic Ionic Liquids | Esterification | Recyclable, Acts as both solvent and catalyst, Environmentally benign | 76-96% | researchgate.net |
| Tin-Based Catalysts | Transesterification | High yield, Reusable catalyst, Avoids issues of direct esterification | High | google.comgoogle.com |
| Heterogeneous Acid Catalysts (e.g., Zeolites) | Esterification / Related Reactions | Easy separation and recycling, Mild reaction conditions | Up to 67% for related compounds | rsc.org |
Advanced Material Design Incorporating this compound Functionalities
Beyond its current applications, the molecular structure of this compound makes it a candidate for incorporation into advanced materials. Its inherent UV-absorbing properties, stemming from the salicylate moiety, are of particular interest. cymitquimica.com Researchers are exploring the potential to integrate this functionality into polymer backbones or as a functional additive in material composites.
Potential applications in advanced material design include:
UV-Stabilizing Polymers: By chemically bonding this compound to a polymer chain, it could provide long-lasting, non-leaching UV protection for materials like plastics, coatings, and fibers.
Functional Liquid Crystals: The specific geometry and electronic properties of the molecule could be leveraged in the design of new liquid-crystalline materials with tailored optical properties. acs.org
Bio-based Functional Materials: As a derivative of salicylic acid, a natural product, it aligns with the growing demand for sustainable and bio-based materials in various industries. ub.bw
While direct incorporation into complex polymers is still an area of exploratory research, studies on related salicylic acid derivatives show their use in creating complex functional molecules, such as inhibitors designed for specific biological targets, highlighting the versatility of the core structure. sci-hub.se
Deeper Mechanistic Understanding via Hybrid Spectroscopic and Computational Approaches
A profound understanding of reaction mechanisms is crucial for optimizing synthesis and designing new applications. Modern research combines experimental spectroscopic data with powerful computational modeling to achieve this.
Computational Modeling: Techniques like Density Functional Theory (DFT) can predict molecular geometries, electronic properties, and vibrational modes. researchgate.net This allows researchers to model reaction pathways, identify transition states, and understand catalyst-substrate interactions at an atomic level, helping to explain experimental observations and guide the design of more efficient catalysts. researchgate.net
Spectroscopic Analysis: Advanced spectroscopic methods are used to monitor reactions in real-time and characterize intermediates and final products. FTIR and NMR spectroscopy can confirm the formation of the ester and identify functional groups, while UV-Vis spectroscopy can be used for kinetic studies and to analyze the compound's photophysical properties. researchgate.netresearchgate.net
The synergy between these approaches provides a comprehensive picture of the chemical processes. For instance, DFT calculations can help assign complex spectra from techniques like UV-Vis and NMR, resolving ambiguities and providing detailed structural insights. researchgate.net This hybrid approach is instrumental in moving from empirical process development to rational design-based chemical synthesis.
Interactive Table: Methods for Mechanistic Analysis
| Method | Type | Information Gained | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Computational | Molecular geometry, electronic properties, reaction pathways, transition states | researchgate.net |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Spectroscopic | Identification of functional groups, confirmation of ester formation | researchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Spectroscopic | Detailed structural elucidation of products and intermediates | researchgate.net |
| UV-Visible (UV-Vis) Spectroscopy | Spectroscopic | Kinetic analysis of reactions, study of electronic transitions and UV-absorbing properties | researchgate.netresearchgate.net |
Q & A
Q. What are the recommended methods for synthesizing cyclohexyl 2-hydroxybenzoate, and how can reaction efficiency be optimized?
this compound can be synthesized via esterification between 2-hydroxybenzoic acid and cyclohexanol, typically catalyzed by acid (e.g., sulfuric acid) or enzymatic agents. Key parameters include temperature control (70–90°C to prevent side reactions like decarboxylation) and the use of molecular sieves to remove water, shifting equilibrium toward ester formation . Purity can be verified using HPLC or GC-MS, with reference to retention times and spectral libraries .
Q. How should researchers characterize the physicochemical properties of this compound?
Essential characterization includes:
- Melting/Boiling Points : Differential Scanning Calorimetry (DSC) or capillary methods.
- Spectroscopic Analysis :
Q. What stability considerations are critical for storing this compound in laboratory settings?
Cyclohexyl esters are prone to hydrolysis under acidic/basic conditions. Store in airtight containers at 0–6°C to minimize degradation . For long-term stability studies, use accelerated testing (e.g., 40°C/75% relative humidity) and monitor via periodic HPLC analysis .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies in experimental spectral data for this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict NMR chemical shifts and IR vibrational modes, aiding in spectral assignment. For example, discrepancies in T-T absorption spectra (observed in substituted cyclohexyl compounds) may arise from solvent effects or excited-state interactions, which can be modeled using time-dependent DFT . Cross-validate computational results with experimental data to refine structural interpretations .
Q. What experimental designs are suitable for analyzing the photodegradation pathways of this compound?
Use UV-Vis spectroscopy to monitor absorption changes under controlled light exposure (e.g., 300–400 nm). Couple with LC-MS to identify degradation products (e.g., cyclohexanol or 2-hydroxybenzoic acid). For mechanistic insights, employ transient absorption spectroscopy to study triplet-state dynamics, as demonstrated for cyclohexyl-substituted furocoumarins .
Q. How can researchers address contradictions in bioactivity data for this compound derivatives?
Contradictions may arise from assay variability (e.g., cell line sensitivity or solvent choice). Standardize protocols:
- Use USP reference standards for calibration .
- Validate bioactivity via dose-response curves and replicate experiments.
- Apply multivariate statistical analysis (e.g., PCA) to differentiate assay-specific artifacts from true biological effects .
Methodological Guidance
Q. What analytical workflows are recommended for impurity profiling in this compound batches?
- Step 1 : Use GC-MS or HPLC-PDA to detect volatile or UV-active impurities.
- Step 2 : For non-volatile impurities, employ high-resolution LC-QTOF-MS to identify molecular formulas.
- Step 3 : Cross-reference with synthetic byproduct libraries (e.g., unreacted 2-hydroxybenzoic acid or cyclohexyl ethers) .
Q. How should researchers design kinetic studies for this compound hydrolysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
